molecular formula C23H27Cl2N3O2S2 B2871259 N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1330337-16-0

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2871259
CAS No.: 1330337-16-0
M. Wt: 512.51
InChI Key: MFICVSMHISLKMY-UHFFFAOYSA-N
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Description

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the morpholine ring: This step may involve nucleophilic substitution reactions.

    Formation of the benzamide group: This can be done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways: Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide
  • N-(3-morpholinopropyl)benzamide
  • 3-(methylthio)benzamide

Uniqueness

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2S2.ClH/c1-16-13-18(24)15-20-21(16)25-23(31-20)27(8-4-7-26-9-11-29-12-10-26)22(28)17-5-3-6-19(14-17)30-2;/h3,5-6,13-15H,4,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFICVSMHISLKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)SC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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